molecular formula C17H14N4O4 B2512434 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 891122-89-7

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2512434
CAS No.: 891122-89-7
M. Wt: 338.323
InChI Key: WBOOICGEBMLJAU-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound based on the 1,3,4-oxadiazole scaffold, a structure recognized for its significant potential in pharmaceutical and agrochemical research . This compound features a 2-nitrobenzamide moiety linked to a 2,5-dimethylphenyl-substituted oxadiazole ring, a design that leverages the bio-isosteric properties of oxadiazole to enhance metabolic stability and binding affinity in biological systems . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, demonstrated to exhibit a wide range of biological activities through various mechanisms . Research on analogous compounds shows that 1,3,4-oxadiazole derivatives can function by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, the incorporation of lipophilic aromatic substituents, like the 2,5-dimethylphenyl group in this molecule, is a documented strategy to improve penetration through bacterial cell membranes, thereby enhancing antimicrobial efficacy . The presence of a nitro group (as part of the 2-nitrobenzamide) is a key pharmacophore in several clinically used antimycobacterial agents and is associated with potent activity against Mycobacterium tuberculosis , often through the inhibition of the essential bacterial enzyme DprE1 . This makes this compound a promising candidate for in vitro investigations in several research domains, including: Anticancer Research: Exploration of its cytotoxic properties and mechanism of action against various human cancer cell lines . Antimicrobial Development: Evaluation of efficacy against a panel of Gram-positive bacteria, Gram-negative bacteria like Neisseria gonorrhoeae , and mycobacterial strains . Chemical Biology: Serving as a key intermediate or target structure in the synthesis of novel heterocyclic compounds for screening against biological targets . Please Note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-7-8-11(2)13(9-10)16-19-20-17(25-16)18-15(22)12-5-3-4-6-14(12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOICGEBMLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxadiazole ring can participate in reduction reactions, leading to the formation of different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound (Target) C₁₇H₁₄N₄O₄ 338.32 Not reported 2-Nitrobenzamide, 2,5-dimethylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389.49 164–166 Sulfanyl-thiazole, 2,5-dimethylphenyl
4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) C₂₆H₂₅N₃O₂ 423.50 Yellow oil (no MP) Benzyl-methylamino, 2,5-dimethylphenyl

Key Observations :

Substituent Effects: The target compound’s 2-nitrobenzamide group differs significantly from the sulfanyl-thiazole (7f) and benzyl-methylamino (5h) substituents in analogs. Compounds like 7f () exhibit higher molecular weights due to sulfur-containing groups, which may improve membrane permeability but reduce solubility compared to the target compound . 5h () shares the 2,5-dimethylphenyl group but lacks the nitrobenzamide moiety, resulting in a benzaldehyde derivative with distinct reactivity .

Physical State :

  • The target compound is hypothesized to be a solid (based on analogs like 7f with melting points 134–178°C), whereas 5h is a yellow oil, reflecting differences in intermolecular forces due to substituents .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related compounds:

  • Tetrazole and Triazole Derivatives (Evidences 2–4) : Compounds with tetrazole or triazole cores exhibit plant growth-regulating activity, such as cytokinin-like effects (e.g., 2h, 2j in ). The target’s nitro group may confer different bioactivity profiles compared to these nitrogen-rich heterocycles .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the oxadiazole ring, which contributes to its biological activity. The molecular formula is C23H24N3O3C_{23}H_{24}N_{3}O_{3} with a molecular weight of approximately 396.45 g/mol. The presence of both nitro and amide functional groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro assays on various cancer cell lines have shown promising results:

Compound Cell Line IC50 (μM) Assay Type
This compoundA549 (Lung)6.75 ± 0.192D Assay
This compoundHCC827 (Lung)5.13 ± 0.972D Assay
This compoundNCI-H358 (Lung)4.01 ± 0.953D Assay

These results indicate that the compound has a moderate to high inhibitory effect on tumor cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in cell growth and apoptosis. The nitro group may play a crucial role in redox cycling and the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells.

Study on Lung Cancer Cell Lines

In a comparative study involving lung cancer cell lines A549, HCC827, and NCI-H358, the compound was tested alongside standard chemotherapeutics like doxorubicin and vandetanib. The findings demonstrated that while the compound showed promising antitumor activity, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells .

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